6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

Descripción general

Descripción

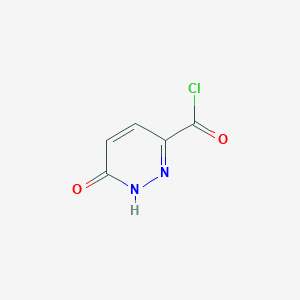

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a heterocyclic compound with significant interest in various fields of chemical research This compound is characterized by its unique structure, which includes a pyridazine ring with a carbonyl chloride functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride typically involves the chlorination of 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the carboxylic acid with thionyl chloride in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group can hydrolyze to form 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.

Water or Aqueous Bases: Used for hydrolysis reactions.

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions.

6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its reactivity is primarily attributed to the carbonyl chloride group, which is highly electrophilic and susceptible to nucleophilic attacks. This property allows for the formation of diverse derivatives through substitution reactions, making it a valuable building block in organic chemistry.

Building Blocks for Complex Molecules

The compound is utilized as a building block for more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations enhances its utility in synthetic organic chemistry.

Medicinal Applications

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds. Its derivatives have been investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities. The compound's structure allows for modifications that can lead to enhanced biological activity and selectivity against specific disease targets .

Case Study: Chagas Disease Treatment

A notable application of derivatives from this compound is in the search for new treatments for Chagas disease, a parasitic infection prevalent in South and Central America. Researchers have synthesized pyridazinone derivatives that demonstrate promising activity against the causative agent of Chagas disease. These studies highlight the potential of this compound derivatives in developing novel therapeutic agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals and materials with specific functional properties. Its unique reactivity profile allows it to be used in formulating products that require precise chemical characteristics.

Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Its derivatives are studied for their safety and effectiveness in topical applications, ensuring compliance with regulatory standards. The ability to modify its structure allows formulators to create products that meet consumer demands while maintaining safety profiles .

Mecanismo De Acción

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparación Con Compuestos Similares

6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a methyl group at the nitrogen position.

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A related compound with a different ring structure and functional groups.

Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Actividad Biológica

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 468067-87-0

The compound features a pyridazine ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The structure allows for interaction with microbial enzymes or cell membranes.

- Anticancer Properties : Some research suggests that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, such as those involved in metabolic pathways or disease processes. This could lead to therapeutic applications in conditions like diabetes or hypertension.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and leading to biological effects.

- Inhibition of Enzymatic Activity : By inhibiting specific enzymes, the compound can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It may interfere with signaling cascades that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQKJGDKYZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587447 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-96-5 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.